![molecular formula C15H26N4O4S B5596727 (4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5596727.png)
(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The investigation of complex organic compounds, such as the one mentioned, typically involves detailed studies focusing on their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These studies are crucial for understanding the compound's potential applications and behaviors under various conditions.
Synthesis Analysis
Research on related compounds involves multistep synthetic processes, often starting from basic building blocks and employing conditions tailored to facilitate specific reaction pathways. For example, the synthesis of pyrazole derivatives often requires careful selection of precursors and reaction conditions to ensure the formation of the desired product with the correct stereochemistry (Chimichi et al., 1996).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a pivotal role in confirming the stereochemistry and structural integrity of synthesized compounds. These techniques provide detailed insights into the arrangement of atoms within a molecule and the nature of its 3D conformation (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Studies often explore various chemical reactions, including cyclization, substitution, and addition reactions, to modify the compound or introduce new functionalities (Fischer et al., 1991).
Physical Properties Analysis
Physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding a compound's suitability for different applications. These properties can be determined using a variety of analytical techniques (Halim & Ibrahim, 2022).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are crucial for predicting how a compound will behave in synthetic pathways or potential applications. Such properties can be explored through experimental studies and theoretical calculations (Ogurtsov et al., 2018).
properties
IUPAC Name |
(4aR,7aS)-1-(2-methoxyethyl)-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4S/c1-11(2)15-16-14(23-17-15)8-19-5-4-18(6-7-22-3)12-9-24(20,21)10-13(12)19/h11-13H,4-10H2,1-3H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEWLDNINRWVBN-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(C3C2CS(=O)(=O)C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NOC(=N1)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.